N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The pyrazole’s carboxamide group is further functionalized with a benzothiazole ring and a furanylmethyl substituent.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-10-15(20-21(12)2)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTFUYRMRIQJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Benzothiazole ring : Known for its pharmacological properties.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrazole ring : Associated with various biological activities.
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The proposed mechanisms include:
- Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in inflammatory pathways, while the pyrazole ring can form hydrogen bonds with active sites on proteins.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models:
- Carrageenan-induced edema : Significant reduction in paw swelling was observed at doses of 10 mg/kg.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazole family:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The study found that modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines .
- Anti-inflammatory Research : A related compound demonstrated comparable anti-inflammatory effects to dexamethasone in carrageenan-induced edema models, showcasing the potential of benzothiazole-based pyrazoles in treating inflammatory diseases .
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to three classes of analogs: pyrazole carboxamides , benzothiazole-containing compounds , and furan derivatives .
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are widely studied for their diverse biological activities. Key comparisons include:
Key Observations :
- The target compound’s benzothiazole and furan groups balance aromaticity and polarity, contrasting with the naphthalene-based analog’s high lipophilicity .
- Methoxy or dimethylamino substituents in analogs (e.g., ) enhance solubility but may reduce metabolic stability compared to the target’s furan group .
Benzothiazole-Containing Compounds
Benzothiazole derivatives are prominent in anticancer and antimicrobial research:
Key Observations :
- Unlike quinazoline-based drugs (e.g., lapatinib), the target compound’s pyrazole core may offer distinct binding modes due to its smaller size and reduced planarity .
Furan-Containing Compounds
Furan rings are associated with metabolic liabilities but also contribute to binding interactions:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
